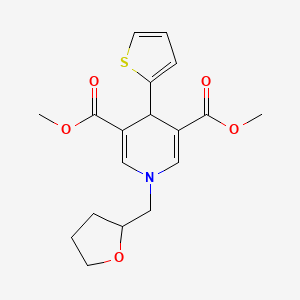

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a tetrahydrofuran (THF)-substituted methyl group at position 1 and a thiophene ring at position 2. The 1,4-DHP scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with calcium channel modulation and antihypertensive activity . The THF moiety introduces stereoelectronic effects, while the thiophene ring may contribute to π-π interactions in biological targets. Structural elucidation of such compounds typically employs NMR, X-ray crystallography (using programs like SHELXL ), and mass spectrometry .

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

dimethyl 1-(oxolan-2-ylmethyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H21NO5S/c1-22-17(20)13-10-19(9-12-5-3-7-24-12)11-14(18(21)23-2)16(13)15-6-4-8-25-15/h4,6,8,10-12,16H,3,5,7,9H2,1-2H3 |

InChI Key |

ZLYXKFBGBYVQEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)CC3CCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the Hantzsch synthesis allows for the efficient production of large quantities of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxolane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced dihydropyridine compounds, and substituted thiophene or oxolane derivatives. These products can have distinct chemical and biological properties.

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that modifications in the dihydropyridine structure can enhance antioxidant efficacy, suggesting that dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate could be explored for similar applications .

Antimicrobial Activity

Dihydropyridine derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds with similar structural features have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations . The potential for this compound to serve as a lead compound in developing new antibiotics warrants further investigation.

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina pectoris. Given the structural similarities with established drugs in this category, this compound may exhibit similar pharmacological effects. Research into its vasodilatory effects and calcium channel modulation could provide insights into its utility in cardiovascular therapies .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and device efficiency .

Polymer Chemistry

The compound's ability to participate in various chemical reactions makes it an interesting candidate for polymer synthesis. Its incorporation into polymer backbones could lead to materials with tailored properties for specific applications, including coatings and adhesives that require enhanced thermal stability and mechanical strength.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular calcium levels. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release. The compound’s effects on molecular pathways are still under investigation, with studies focusing on its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its substituents. Below is a comparative analysis with structurally related 1,4-DHPs:

Key Observations

- Ester Groups : Dimethyl esters (target compound) offer lower molecular weight and higher solubility compared to diethyl analogs (e.g., ).

- Substituent Effects: THF-methyl vs. Thiophene vs. Phenyl: Thiophene’s electron-rich sulfur atom may enhance binding to metal ions or aromatic residues in proteins compared to phenyl .

- Stability : Thiophene-containing DHPs (e.g., target compound) may exhibit superior photostability versus lacidipine, which undergoes UV-induced cyclization .

Spectroscopic and Crystallographic Data

Biological Activity

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H23NO4S

- Molecular Weight : 373.5 g/mol

- Purity : Typically 95%

The compound's structure features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuroprotective contexts.

Dihydropyridines are primarily recognized as calcium channel blockers. The mechanism involves the inhibition of voltage-gated calcium channels, leading to decreased intracellular calcium levels. This action can result in:

- Vasodilation : Reducing blood pressure by relaxing vascular smooth muscle.

- Neuroprotection : Potentially protecting neuronal cells from excitotoxicity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that derivatives of dihydropyridine can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated efficacy against several bacterial strains, though specific data on this compound remains limited.

Cardiovascular Effects

Given the structural similarities to known calcium channel blockers like nifedipine, it is hypothesized that this compound may also exhibit cardiovascular benefits. Clinical studies focusing on related compounds have shown improvements in conditions such as hypertension and angina.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.